2-{4-[7-Fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide
Description
This compound is a chromeno-pyrrol derivative featuring a 7-fluoro substituent on the chromene ring, a furan-2-ylmethyl group at position 2, and a phenoxy-acetamide side chain. The chromeno-pyrrol scaffold is a hybrid structure combining chromene (benzopyran) and pyrrolidinone moieties, which are associated with diverse biological activities, including anti-inflammatory, anticancer, and central nervous system (CNS) modulation . The fluoro substituent enhances lipophilicity and metabolic stability, while the furan-2-ylmethyl group may influence binding affinity through π-π interactions or hydrogen bonding . The acetamide side chain is a common pharmacophore in drug design, often improving solubility and bioavailability .
Properties
Molecular Formula |
C24H17FN2O6 |
|---|---|
Molecular Weight |
448.4 g/mol |
IUPAC Name |
2-[4-[7-fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]phenoxy]acetamide |
InChI |
InChI=1S/C24H17FN2O6/c25-14-5-8-18-17(10-14)22(29)20-21(13-3-6-15(7-4-13)32-12-19(26)28)27(24(30)23(20)33-18)11-16-2-1-9-31-16/h1-10,21H,11-12H2,(H2,26,28) |
InChI Key |
YBOHBTYQSFZXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)OCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chromeno-pyrrol core: This can be achieved through a multi-step synthesis involving the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This step involves the coupling of a furan derivative with the chromeno-pyrrol core, often using palladium-catalyzed cross-coupling reactions.
Final coupling: The final step involves the coupling of the phenoxyacetamide moiety with the previously synthesized intermediate, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, reduce costs, and ensure scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The carbonyl groups in the chromeno-pyrrol core can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: Its unique properties can be utilized in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-{7-fluoro-2-[(furan-2-yl)methyl]-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}phenoxy)acetamide involves its interaction with specific molecular targets. The fluorine atom and the furan ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. The chromeno-pyrrol core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Differences :
- Position 7 : Chloro (Cl) vs. Fluoro (F) in the target compound.
- Position 2 : 3-(Propan-2-yloxy)propyl vs. Furan-2-ylmethyl.
Functional Implications :
- The fluoro substituent in the target compound likely increases lipophilicity compared to chloro, enhancing blood-brain barrier penetration for CNS-targeted applications .
- The chloro-substituted compound may exhibit slower metabolic clearance due to its higher molecular weight and bulkier substituent .
Pyrimidine-Based Acetamide Derivatives ()
Example: 2-(4-((6-(3-Chlorophenyl)-2-ethylpyrimidin-4-yl)amino)phenyl)acetamide.
Key Differences :
- Core Structure: Pyrimidine ring vs. chromeno-pyrrol.
- Substituents : Ethyl and chlorophenyl groups vs. fluoro and furan-2-ylmethyl.
Functional Implications :
- Pyrimidine cores are often utilized in kinase inhibitors and antiviral agents, suggesting divergent therapeutic targets compared to chromeno-pyrrol derivatives .
Substituted Phenoxy Acetamide Derivatives ()
Examples :
- 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide.
- N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide.
Key Differences :
Functional Implications :
- The bicyclic or bromocyclohexyl groups in these derivatives may enhance membrane permeability but could introduce metabolic instability .
Patent-Disclosed Diazaspiro Compounds ()
Example: (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid.
Key Differences :
- Core Structure: Diazaspiro[4.5]decane vs. chromeno-pyrrol.
- Substituents : Multiple trifluoromethyl and pyrimidinyl groups vs. furan-2-ylmethyl.
Functional Implications :
- The diazaspiro core and trifluoromethyl groups suggest applications in oncology or antiviral therapy, with high specificity for enzymatic targets .
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-{4-[7-Fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide is a complex organic molecule with potential therapeutic applications. This article synthesizes available research findings on its biological activity, including anti-cancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
This compound belongs to a class of derivatives that exhibit significant biological activities. Its structure includes a furan moiety and a tetrahydrochromeno-pyrrol framework, contributing to its pharmacological potential.
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer potential of similar compounds. For instance:
- In vitro studies : Compounds with structural similarities to 2-{4-[7-Fluoro-2-(furan-2-ylmethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide have shown promising results against various cancer cell lines. The presence of electron-donor substituents on the phenyl ring has been associated with increased cytotoxicity against HepG2 and MCF-7 cell lines .
| Compound | Cell Line | IC50 (μM) | % Cell Viability |
|---|---|---|---|
| 4d | HepG2 | 20 | 33.29 |
| 4a | HepG2 | 25 | 35.01 |
| Doxorubicin | HepG2 | - | 0.62 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Similar derivatives have demonstrated activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 4f | S. aureus | 16 | 230 |
| 4a | E. coli | 15 | 240 |
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been linked to the cytotoxic effects observed in tumor cells.
Study on Anti-Cancer Activity
In a recent study published in MDPI, researchers synthesized various carbamothioyl-furan derivatives and evaluated their anti-cancer activity against HepG2 cells. The results indicated that specific modifications in the structure significantly enhanced their efficacy .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of furan derivatives revealed that certain compounds exhibited substantial antibacterial effects against common pathogens. These findings suggest that modifications to the furan structure can lead to improved antimicrobial agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
